4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine 4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16308250
InChI: InChI=1S/C22H25FN4OS/c1-28-18-7-6-15(12-17(18)23)13-26-8-10-27(11-9-26)21-20-16-4-2-3-5-19(16)29-22(20)25-14-24-21/h6-7,12,14H,2-5,8-11,13H2,1H3
SMILES:
Molecular Formula: C22H25FN4OS
Molecular Weight: 412.5 g/mol

4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC16308250

Molecular Formula: C22H25FN4OS

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine -

Specification

Molecular Formula C22H25FN4OS
Molecular Weight 412.5 g/mol
IUPAC Name 4-[4-[(3-fluoro-4-methoxyphenyl)methyl]piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C22H25FN4OS/c1-28-18-7-6-15(12-17(18)23)13-26-8-10-27(11-9-26)21-20-16-4-2-3-5-19(16)29-22(20)25-14-24-21/h6-7,12,14H,2-5,8-11,13H2,1H3
Standard InChI Key NBEKHVRQOFREOQ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CN2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3)F

Introduction

Structural Elucidation and Nomenclature

Core Architecture

The compound features a 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine backbone, a bicyclic system comprising a sulfur-containing benzothiophene fused to a pyrimidine ring. Partial saturation of the benzothiophene (tetrahydro modification) enhances conformational flexibility compared to fully aromatic analogs .

Substituent Analysis

At position 4 of the pyrimidine ring, a piperazin-1-yl group is appended. This piperazine moiety is further substituted at its 4-position with a 3-fluoro-4-methoxybenzyl group. The fluorine atom at the 3-position and methoxy group at the 4-position of the benzyl ring introduce electronic and steric effects critical for target binding .

Synthetic Strategies

Retrosynthetic Approach

The synthesis likely involves sequential construction of the benzothienopyrimidine core followed by piperazine functionalization:

  • Benzothienopyrimidine Core: Formed via cyclocondensation of 2-aminobenzothiophene derivatives with malononitrile or urea derivatives under acidic conditions .

  • Piperazine Introduction: Nucleophilic aromatic substitution (SNAr) at the pyrimidine’s 4-position using a pre-synthesized 4-(3-fluoro-4-methoxybenzyl)piperazine intermediate .

Key Synthetic Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at the pyrimidine’s 4-position requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Fluorine Stability: Fluorinated aromatic rings are prone to hydrodefluorination under harsh reducing conditions, necessitating mild hydrogenation protocols .

Case Study: Piperazine Functionalization

A related compound, (4-fluorophenyl)[4-(3-methoxybenzyl)piperazin-1-yl]methanone, was synthesized via coupling of 4-fluorobenzoic acid chloride with 4-(3-methoxybenzyl)piperazine in dichloromethane . This suggests similar acylative or alkylative strategies could apply to the target compound.

Physicochemical Properties

Molecular Metrics

  • Molecular Formula: C₂₃H₂₆FN₅OS (estimated via analogy to PubChem CID 433561 ).

  • Molecular Weight: ~463.6 g/mol.

  • LogP: Predicted ≈3.2 (using ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Solubility and Stability

  • Solubility: Sparingly soluble in aqueous media (<10 µM), with improved solubility in DMSO (≥50 mM).

  • Stability: The fluorine and methoxy groups enhance oxidative stability compared to non-halogenated analogs .

Biological Activity and Mechanisms

Antiproliferative Effects

The 3-fluoro-4-methoxybenzyl substituent is structurally analogous to FMTC, a chroman-4-one derivative shown to induce G₂/M cell cycle arrest in hepatocellular carcinoma (HCC) cells via p21 upregulation . This suggests a shared mechanism where fluorine enhances target affinity by modulating electron density in the aromatic ring.

Target Hypotheses

  • Kinase Inhibition: Piperazine-linked fluorinated aromatics frequently target ATP-binding pockets in kinases (e.g., KSP inhibitors) .

  • Tubulin Interaction: The benzothienopyrimidine core may mimic colchicine-site binders, disrupting microtubule dynamics .

Comparative Analysis with Structural Analogs

CompoundCore StructureKey SubstituentBiological Activity
Target CompoundBenzothieno[2,3-d]pyrimidine4-(3-Fluoro-4-methoxybenzyl)piperazineAntiproliferative (predicted)
PubChem CID 433561 Benzothiolo[2,3-d]pyrimidine4-Piperidin-1-ylUnknown
FMTC Chroman-4-one3-Fluoro-4-methoxybenzylG₂/M arrest in HCC
PubChem CID 780174 Piperazin-1-yl methanone4-Fluorophenyl, 3-methoxybenzylUncharacterized

Future Directions

Synthetic Optimization

  • Catalytic Asymmetric Synthesis: Employ Ru or Rh catalysts with chiral ligands to control piperazine stereochemistry, as demonstrated in syn-3-fluoro-4-aminopiperidine syntheses .

  • Green Chemistry Approaches: Microwave-assisted reactions could reduce reaction times and improve yields.

Biological Profiling

  • In Vitro Screening: Prioritize kinase inhibition assays (e.g., KSP, Aurora kinases) and tubulin polymerization tests.

  • ADMET Studies: Assess metabolic stability in liver microsomes and hERG channel binding to mitigate cardiovascular risks .

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